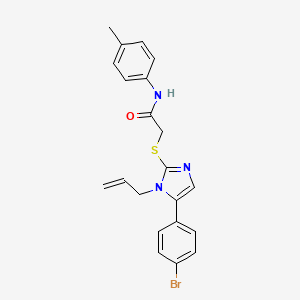
3-Cyclopropylcyclopentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of cyclopentane, featuring a cyclopropyl group and an amine group, and is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylcyclopentan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the commercially available methyl cyclopropanecarboxylate. This compound undergoes a series of reactions, including Curtius degradation, to produce the desired amine. The final step involves deprotection with hydrogen chloride in diethyl ether to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, ensures that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl group or the amine group.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, diethyl ether, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cyclopropyl ketones, while reduction reactions may yield cyclopropyl alcohols .
Applications De Recherche Scientifique
3-Cyclopropylcyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Cyclopropylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopropylcyclopentan-1-amine;hydrochloride include:
- Cyclopentan-1-amine
- Cyclopropylamine
- Cyclopropylcyclopropylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclopropyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-cyclopropylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-3-7(5-8)6-1-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVKXPJGRREKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)

![N-[3-(1,2-oxazol-4-yl)propyl]-4-phenyloxane-4-carboxamide](/img/structure/B2459147.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)



![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)
![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)
![4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2459165.png)
